molecular formula C23H22FN3O2S B11569752 (5Z)-5-(2-fluorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-fluorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11569752
M. Wt: 423.5 g/mol
InChI Key: ZLRHSUGQBJCCDM-HKWRFOASSA-N
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Description

(5Z)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a fluorophenyl group, a hexylphenyl group, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The starting materials often include 2-fluorobenzaldehyde, 4-hexyloxyaniline, and thiosemicarbazide. The key steps in the synthesis include:

    Condensation Reaction: The reaction between 2-fluorobenzaldehyde and thiosemicarbazide to form a thiosemicarbazone intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the triazolothiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound.

Scientific Research Applications

(5Z)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(5Z)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can be compared with other triazolothiazole derivatives. Similar compounds include:

  • (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-[(2-BROMOPHENYL)METHYLIDENE]-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can influence their chemical properties and biological activities, making each compound unique in its own right.

Properties

Molecular Formula

C23H22FN3O2S

Molecular Weight

423.5 g/mol

IUPAC Name

(5Z)-5-[(2-fluorophenyl)methylidene]-2-(4-hexoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H22FN3O2S/c1-2-3-4-7-14-29-18-12-10-16(11-13-18)21-25-23-27(26-21)22(28)20(30-23)15-17-8-5-6-9-19(17)24/h5-6,8-13,15H,2-4,7,14H2,1H3/b20-15-

InChI Key

ZLRHSUGQBJCCDM-HKWRFOASSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4F)/SC3=N2

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4F)SC3=N2

Origin of Product

United States

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